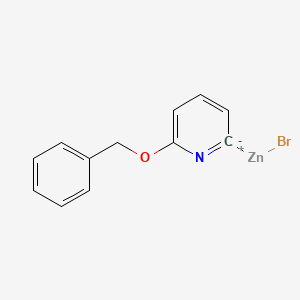![molecular formula C8H14ClNO B13729606 9-Azabicyclo[3.3.1]nonan-3-one HCl](/img/structure/B13729606.png)
9-Azabicyclo[3.3.1]nonan-3-one HCl
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
9-Azabicyclo[331]nonan-3-one hydrochloride is a bicyclic compound that features a nitrogen atom within its structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 9-Azabicyclo[3.3.1]nonan-3-one hydrochloride typically involves the reaction of benzylamine with glutaraldehyde and acetone dicarboxylic acid under controlled conditions. The reaction is carried out in an aqueous medium with sulfuric acid as a catalyst. The mixture is maintained at low temperatures (0-10°C) to ensure the stability of the intermediate products .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques to ensure the consistency of the final product.
Chemical Reactions Analysis
Types of Reactions
9-Azabicyclo[3.3.1]nonan-3-one hydrochloride undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding carbonyl compounds.
Reduction: Reductive amination can convert it into 3-substituted 3-azabicyclo[3.3.1]nonan-9-amines.
Substitution: It can participate in substitution reactions to form various derivatives.
Common Reagents and Conditions
Oxidation: Catalysts like 9-Azabicyclo[3.3.1]nonane N-oxyl (ABNO) and copper complexes are commonly used.
Reduction: Sodium triacetoxyhydridoborate is used for reductive amination.
Substitution: Various nucleophiles can be used depending on the desired substitution product.
Major Products Formed
Oxidation: Carbonyl compounds.
Reduction: 3-substituted 3-azabicyclo[3.3.1]nonan-9-amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
9-Azabicyclo[3.3.1]nonan-3-one hydrochloride has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of complex molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including its use as a precursor for drug development.
Industry: Utilized in the production of fine chemicals and as a catalyst in various industrial processes.
Mechanism of Action
The mechanism of action of 9-Azabicyclo[3.3.1]nonan-3-one hydrochloride involves its ability to act as a catalyst in oxidation reactions. It efficiently catalyzes the oxidation of alcohols to carbonyl compounds through a catalytic system involving 4,4′-dimethoxy-2,2′-bipyridine and copper complexes . This catalytic system facilitates the transfer of oxygen to the substrate, leading to the formation of the desired oxidation products.
Comparison with Similar Compounds
Similar Compounds
9-Benzyl-9-azabicyclo[3.3.1]nonan-3-one: Similar in structure but with a benzyl group attached.
2-Azaadamantane-N-oxyl: Another bicyclic compound with a nitrogen atom, used in similar oxidation reactions.
Uniqueness
9-Azabicyclo[3.3.1]nonan-3-one hydrochloride is unique due to its specific bicyclic structure and the presence of a nitrogen atom, which imparts distinct chemical reactivity and catalytic properties. Its ability to efficiently catalyze oxidation reactions sets it apart from other similar compounds.
Properties
Molecular Formula |
C8H14ClNO |
|---|---|
Molecular Weight |
175.65 g/mol |
IUPAC Name |
(1R,5S)-9-azabicyclo[3.3.1]nonan-3-one;hydrochloride |
InChI |
InChI=1S/C8H13NO.ClH/c10-8-4-6-2-1-3-7(5-8)9-6;/h6-7,9H,1-5H2;1H/t6-,7+; |
InChI Key |
XGESYOBZBRDUBC-UKMDXRBESA-N |
Isomeric SMILES |
C1C[C@@H]2CC(=O)C[C@H](C1)N2.Cl |
Canonical SMILES |
C1CC2CC(=O)CC(C1)N2.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


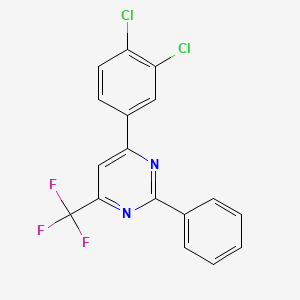
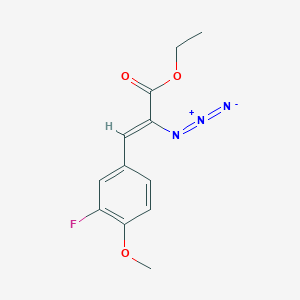

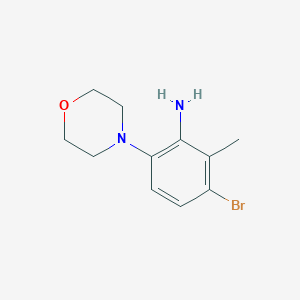
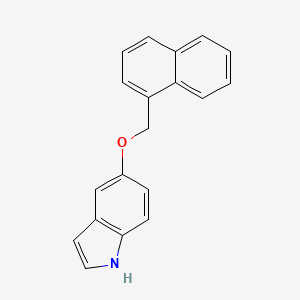
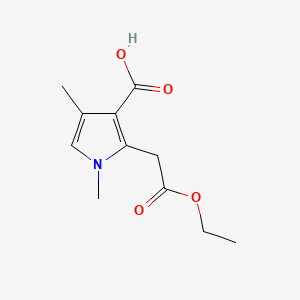
![diethyl-[2-[2-(4-methoxyphenyl)-2-phenylacetyl]oxyethyl]azanium;chloride](/img/structure/B13729562.png)
![[1-(3-benzo[b][1]benzazepin-11-ylpropyl)-4-carbamoylpiperidin-1-ium-4-yl]-dimethylazanium;dichloride](/img/structure/B13729563.png)

![6-Bromo-2-(oxetan-3-yloxy)benzo[d]thiazole](/img/structure/B13729578.png)
![4-(2-{2-[2-(Bicyclo[6.1.0]non-4-yn-9-ylmethoxycarbonylamino)-ethoxy]-ethoxy}-ethylcarbamoyl)-butyricacid2,5-dioxo-pyrrolidin-1-ylester](/img/structure/B13729583.png)
![6-[2-(diethylamino)ethyl]-2,3-dihydro-[1,4]dithiino[2,3-c]pyrrole-5,7-dione](/img/structure/B13729585.png)
![methyl (4R)-4-[(3R,5R,6S,10R,13R,17R)-10,13-dimethyl-3,6-bis-(4-methylphenyl)sulfonyloxy-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoate](/img/structure/B13729603.png)
